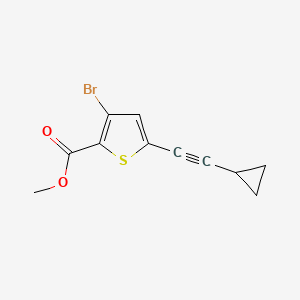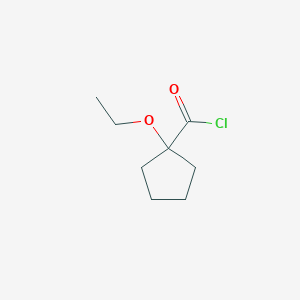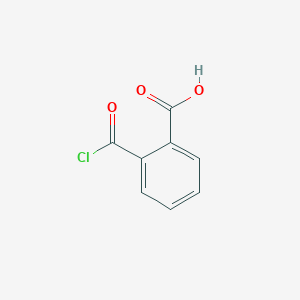![molecular formula C16H14N2O3 B13956534 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester CAS No. 63455-51-6](/img/structure/B13956534.png)
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester is a complex organic compound with a unique structure that combines elements of pyrimidine and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a quinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as pyridine or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester involves its interaction with specific molecular targets and pathways within cells. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester
- 6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid
- 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid isopropyl ester
Uniqueness
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer distinct properties compared to its analogs .
Propriétés
Numéro CAS |
63455-51-6 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
propyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-2-9-21-16(20)12-10-17-14-8-7-11-5-3-4-6-13(11)18(14)15(12)19/h3-8,10H,2,9H2,1H3 |
Clé InChI |
YTDVVJLYXSIROL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




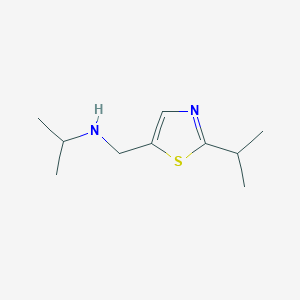
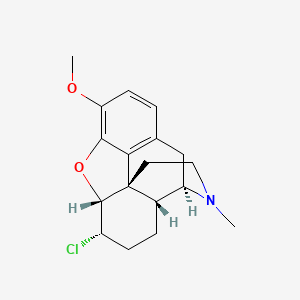
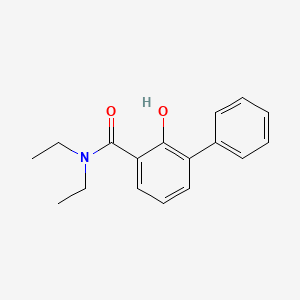
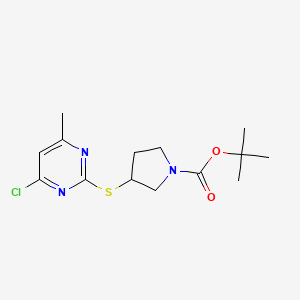
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13956486.png)
